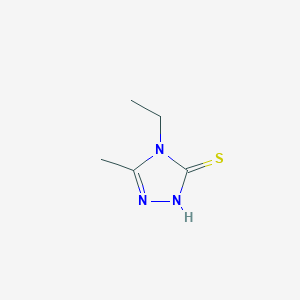

4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Chemical Sciences

The 1,2,4-triazole ring system is a foundational heterocyclic scaffold that has garnered considerable attention in the chemical and pharmaceutical sciences. researchgate.net As a five-membered ring containing three nitrogen atoms and two carbon atoms, it exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. researchgate.net This structural feature contributes to its chemical versatility. researchgate.net These heterocyclic compounds are pivotal structural motifs in a multitude of therapeutic agents and biologically significant molecules. researchgate.netnih.gov

The value of 1,2,4-triazoles in medicinal chemistry is largely due to their diverse and significant biological activities. qu.edu.sa Research has demonstrated that compounds incorporating this scaffold exhibit a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. qu.edu.sanih.gov The unique electronic characteristics and aromatic nature of the triazole ring allow it to form stable connections with various other bioactive structures, making it a central component in drug design and discovery. researchgate.net The pursuit of new synthetic methodologies to create novel 1,2,4-triazole-containing scaffolds continues to be an active area of research, aiming to uncover new potential drug candidates. nih.gov

Overview of 4H-1,2,4-Triazole-3-thiol Derivatives in Contemporary Research

Within the broader family of triazoles, 4H-1,2,4-triazole-3-thiol derivatives represent a particularly promising subclass for scientific investigation. zsmu.edu.ua These compounds are characterized by a 1,2,4-triazole ring substituted with a thiol group (-SH) at the C3 position. A key characteristic of these molecules is their existence in a thione-thiol tautomerism, which can influence their chemical reactivity and biological interactions.

The synthesis of 4H-1,2,4-triazole-3-thiol derivatives typically involves multi-step processes. zsmu.edu.ua A common synthetic route includes the initial formation of a thiosemicarbazide (B42300) from a corresponding hydrazide, followed by cyclization in an alkaline medium, such as sodium hydroxide (B78521) or potassium hydroxide, to form the triazole ring. mdpi.comnih.gov Subsequent acidification then yields the final 4,5-disubstituted-4H-1,2,4-triazole-3-thiol product. nih.gov

Contemporary research focuses heavily on synthesizing novel derivatives and evaluating their potential applications. zsmu.edu.ua For instance, studies have explored the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and their subsequent conversion into Schiff bases to investigate their antimicrobial properties. researchgate.net Other research has focused on creating derivatives bearing hydrazone moieties to study their effects on cancer cell lines. nih.gov The ongoing exploration of these compounds underscores their potential as versatile building blocks for developing new molecules with specific functional properties. zsmu.edu.uauobaghdad.edu.iq

Research Context for 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol and its Analogues

Analogues where the alkyl groups are varied or replaced with aryl groups are frequently synthesized for comparative studies. For example, research has been conducted on 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols. acs.org The synthesis of various analogues, such as 4-methyl-4H-1,2,4-triazole-3-thiol and 5-(Cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, allows researchers to systematically investigate structure-activity relationships. sigmaaldrich.comscbt.com By comparing the properties and activities of these related compounds, scientists can deduce the effects of specific functional groups, such as the ethyl and methyl groups in the title compound, on molecular behavior.

The table below presents a selection of 4H-1,2,4-triazole-3-thiol analogues and their reported physical properties, illustrating the structural diversity within this class of compounds.

Interactive Data Table of Selected 4H-1,2,4-Triazole-3-thiol Derivatives

| Compound Name | R4 Group | R5 Group | Melting Point (°C) | Molecular Formula |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Amino | Furan-2-yl | 202-203 | C₆H₆N₄OS |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | Phenyl | Furan-2-yl | 210-212 | C₁₂H₉N₃OS |

| 5-Furan-2-yl-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol | p-Tolyl | Furan-2-yl | 257-258 | C₁₃H₁₁N₃OS |

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 4-Chlorophenyl | Benzyl | 187-188 | C₁₅H₁₂ClN₃S |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl | H | 165-169 | C₃H₅N₃S |

| This compound | Ethyl | Methyl | Not specified | C₅H₉N₃S |

This table is populated with data from scientific literature for comparative purposes. nih.govsigmaaldrich.comchemscene.com

Structure

2D Structure

Propriétés

IUPAC Name |

4-ethyl-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-8-4(2)6-7-5(8)9/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBNMNFOZXEMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394237 | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-85-5 | |

| Record name | 4-Ethyl-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Classical Cyclization Routes

Traditional methods for the synthesis of the 1,2,4-triazole-3-thiol core are well-established and have been widely reported in the scientific literature. These routes are characterized by their reliability and the accessibility of starting materials.

Synthesis from Thiosemicarbazide (B42300) Intermediates

A primary and widely employed method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of 1,4-disubstituted thiosemicarbazides. This approach is a cornerstone in the synthesis of the target compound and its derivatives. The general pathway commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate is then cyclized, typically in the presence of a base, to yield the desired 1,2,4-triazole-3-thiol.

For the specific synthesis of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, the process would begin with the reaction of acetohydrazide (acetic acid hydrazide) with ethyl isothiocyanate. This reaction forms the intermediate N1-acetyl-N4-ethylthiosemicarbazide. Subsequent treatment of this thiosemicarbazide with an alkaline solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, induces an intramolecular cyclization with the elimination of a water molecule to afford the target compound. This base-catalyzed cyclization is a common and effective method for forming the 1,2,4-triazole (B32235) ring. The reaction yields can be good, often ranging from 62-79% for analogous compounds.

| Reactant 1 | Reactant 2 | Intermediate | Product | Reagents | Ref. |

| Acetohydrazide | Ethyl isothiocyanate | N1-acetyl-N4-ethylthiosemicarbazide | This compound | 1. Reflux; 2. NaOH(aq) | |

| Furan-2-carboxylic acid hydrazide | Phenylisothiocyanate | 1-(2-furoyl)-4-phenylthiosemicarbazide | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 1. Ethanol (B145695), reflux; 2. NaOH(aq), reflux | |

| Phenylacetic acid hydrazide | 4-Chlorophenylisothiocyanate | 1-(Phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 1. Ethanol, reflux; 2. NaOH(aq), reflux |

Multi-step Approaches to the 1,2,4-Triazole-3-thiol Core

In some instances, the synthesis of the 1,2,4-triazole-3-thiol core is embedded within a broader multi-step synthetic sequence. These approaches often begin with more fundamental starting materials and involve the sequential construction of the necessary precursors for cyclization. A representative multi-step synthesis could start from a carboxylic acid, which is first esterified and then converted to the corresponding acid hydrazide by reaction with hydrazine hydrate. This acid hydrazide is then reacted with an isothiocyanate, such as ethyl isothiocyanate, to form the 1,4-disubstituted thiosemicarbazide. The final step is the base-catalyzed cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Another multi-step approach involves the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium to produce a potassium dithiocarbazinate salt. This salt is then cyclized with hydrazine hydrate to form a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. While this method leads to a 4-amino substituted triazole, it highlights the versatility of multi-step syntheses in accessing a variety of derivatives of the core structure.

Advanced Synthetic Strategies and Process Optimization

To improve upon the classical methods, researchers have developed advanced synthetic strategies that offer advantages such as reduced reaction times, higher yields, and more environmentally friendly conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,2,4-triazole-3-thiol synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones from the corresponding acid thiosemicarbazides can be achieved in a matter of minutes under microwave irradiation, whereas conventional heating may require several hours. For example, the cyclization of 1-benzoyl-4-phenylthiosemicarbazide in aqueous sodium hydroxide under microwave irradiation for 3 minutes can yield the corresponding triazole in 92%. This high efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Precursor | Method | Reaction Time | Yield | Ref. |

| 1-Benzoyl-4-phenylthiosemicarbazide | Microwave Irradiation | 3 min | 92% | |

| 1-Benzoyl-4-phenylthiosemicarbazide | Conventional Heating | 4 h | 84% | |

| 1-Acetyl-4-phenylthiosemicarbazide | Microwave Irradiation | 3 min | 93% | |

| 1-Acetyl-4-phenylthiosemicarbazide | Conventional Heating | 4 h | 85% |

Solvent-Free Synthetic Methodologies

Solvent-free or solid-phase synthesis presents a greener alternative to traditional solution-phase chemistry by minimizing or eliminating the use of volatile organic solvents. One-pot synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones has been successfully carried out on a solid support, such as silica gel or montmorillonite K10, under microwave irradiation. In this method, an acid hydrazide and an isothiocyanate are reacted in the presence of a potassium hydroxide solution on the surface of the solid support. This approach combines the benefits of microwave assistance with a solvent-free environment, leading to a highly efficient and environmentally benign process.

pH Control and Reaction Reproducibility in Synthetic Procedures

The synthesis of this compound, like other 1,2,4-triazole-3-thiones, typically involves the cyclization of a substituted thiosemicarbazide precursor. The control of pH is a critical parameter in these cyclization reactions, directly influencing the reaction rate, yield, and the purity of the final product. Reproducibility in the synthesis is contingent upon the strict management of the reaction's acidity or basicity.

Ring closure of the thiosemicarbazide intermediate can be achieved under either alkaline or acidic conditions. zsmu.edu.ua Alkaline-mediated cyclization is a frequently employed and well-established method for synthesizing 1,2,4-triazole-3-thiols. zsmu.edu.uanih.gov This typically involves refluxing the precursor in an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide. mdpi.com The basic environment facilitates the deprotonation and subsequent intramolecular nucleophilic attack required for ring formation.

Conversely, acidic conditions can also promote cyclization. The use of cold concentrated sulfuric acid has been reported for the conversion of thiosemicarbazide structures into new heterocyclic rings. mdpi.com In derivatization procedures, such as the condensation of 4-amino-1,2,4-triazole-3-thiols with aldehydes to form Schiff bases, the reaction is often catalyzed by the addition of a strong acid like concentrated hydrochloric acid or sulfuric acid. nih.gov

The choice between acidic and basic catalysis is crucial for directing the reaction towards the desired triazole product and minimizing the formation of by-products. Inconsistent pH can lead to incomplete reactions, the formation of isomeric impurities, or degradation of the starting materials or product. Therefore, maintaining a consistent and optimized pH throughout the reaction is paramount for ensuring high yields and achieving batch-to-batch reproducibility of this compound.

Chemical Derivatization of this compound

The chemical structure of this compound features a reactive thiol (-SH) group, which serves as a versatile handle for a variety of chemical transformations. This allows for the synthesis of a wide array of derivatives through reactions such as S-alkylation, oxidation, and condensation. These derivatization strategies are essential for modifying the compound's physicochemical properties and for constructing more complex molecular architectures.

S-Alkylation Reactions for S-Substituted Derivatives

The nucleophilic nature of the sulfur atom in the thiol group makes it highly susceptible to alkylation, a reaction that is one of the most common modifications for 1,2,4-triazole-3-thiols. researchgate.net This reaction, known as S-alkylation, typically proceeds via a nucleophilic substitution mechanism where the sulfur atom attacks an electrophilic carbon center of an alkylating agent. mdpi.com

The reaction is generally carried out in the presence of a base, such as cesium carbonate or triethylamine, which deprotonates the thiol to form a more potent thiolate anion nucleophile. mdpi.compreprints.org The choice of solvent is often a polar aprotic medium like dimethylformamide (DMF), which facilitates the reaction. mdpi.com A wide range of alkylating agents can be employed, most commonly alkyl halides (e.g., chloro, bromo, or iodoalkanes), leading to the formation of a diverse library of S-substituted derivatives. researchgate.net While the reaction is generally chemoselective for the sulfur atom, certain conditions may result in a mixture of S- and N-alkylation products. researchgate.net

| 1,2,4-Triazole-3-thiol Derivative | Alkylating Agent | Base/Solvent | Product Class | Reference |

|---|---|---|---|---|

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cs₂CO₃ / DMF | S-Acetal derivative | mdpi.com |

| 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols | Ethyl chloroacetate | Not specified | S-Ester derivative | researchgate.net |

| 4-Amino-5-(aryl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-(aryl)ethan-1-one | Triethylamine / Ethanol | S-Ketone derivative | preprints.org |

| Various Thiols | Alkyl Halides | Aqueous TBAOH | Alkyl aryl / Dialkyl sulfides | jmaterenvironsci.com |

Thiol Oxidation to Disulfide Compounds

The thiol group of this compound can undergo oxidation to form a disulfide linkage, resulting in a dimeric structure, bis(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl) disulfide. This oxidative coupling of two thiol molecules is a fundamental reaction in sulfur chemistry and is analogous to the formation of cysteine disulfide bridges in proteins. tubitak.gov.tryoutube.com

A variety of oxidizing agents and conditions can be employed to effect this transformation. Reagents such as dimethyl sulfoxide (DMSO), hydrogen peroxide, and trichloroisocyanuric acid are effective for the S-S coupling of thiols. tubitak.gov.trresearchgate.netbiolmolchem.com In some cases, the oxidation can proceed simply by heating in DMSO, which serves as both the solvent and the oxidant. mdpi.com Milder, more sophisticated methods utilizing biomimetic catalyst systems have also been developed. For instance, an iron(III)-tetra phenyl porphyrin complex can catalyze the oxidation of thiols to disulfides using urea-hydrogen peroxide as the primary oxidant. tubitak.gov.tr The synthesis of bis(4H-1,2,4-triazol-3-yl)disulfane has also been reported through the reaction of the parent thiol with sodium hydroxide in ethanol, indicating that a basic medium can facilitate the oxidative coupling. nih.gov

| Oxidizing Agent | Catalyst/Conditions | Substrate | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Elevated temperature | Mercaptophenyl-1,2,4-triazole | mdpi.com |

| Urea-Hydrogen Peroxide (UHP) | Iron(III)-tetra phenyl porphyrin / Methanol (B129727) | Various thiols | tubitak.gov.tr |

| Trichloroisocyanuric acid (TCCA) | Not specified | Alkyl and aryl thiols | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | HI (acidic conditions) | Aromatic and aliphatic thiols | biolmolchem.com |

Condensation Reactions for Novel Structures

Beyond simple substitution at the sulfur atom, this compound can be utilized as a building block for the synthesis of more complex, novel structures, particularly fused heterocyclic systems. This is often achieved through a multi-step sequence involving an initial S-alkylation to introduce a new functional group, followed by an intramolecular condensation or cyclization reaction.

A prominent example of this strategy is the synthesis of thiazolo[3,2-b] zsmu.edu.uaresearchgate.neturan.uatriazole derivatives. mdpi.com This process begins with the S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with an α-haloketone, such as 2-bromo-4′-fluoroacetophenone. The resulting S-alkylated ketone intermediate is then subjected to acidic conditions, typically using sulfuric acid, which catalyzes an intramolecular cyclization to form the fused bicyclic thiazolo[3,2-b] zsmu.edu.uaresearchgate.neturan.uatriazole ring system. mdpi.com This synthetic approach highlights how the thiol group can serve as a linchpin for constructing condensed ring systems with diverse substitution patterns.

| Starting Triazole | Reagent 1 (Alkylation) | Intermediate | Reagent 2 (Cyclization) | Final Product Class | Reference |

|---|---|---|---|---|---|

| 4-(Aryl)-4H-1,2,4-triazole-3-thiol | 2-Bromo-4′-fluoroacetophenone | S-alkylated ethanone derivative | Sulfuric acid | Thiazolo[3,2-b] zsmu.edu.uaresearchgate.neturan.uatriazole | mdpi.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Aromatic Aldehyde | Schiff Base | Thioglycolic acid | Thiazolidinone-triazole | researchgate.net |

Spectroscopic and Structural Elucidation of 4 Ethyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, distinct signals corresponding to the ethyl and methyl groups, as well as the thiol proton, are anticipated. The ethyl group at the N4 position is expected to present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The methyl group at the C5 position of the triazole ring would likely appear as a singlet. The thiol (-SH) proton is also expected to be a singlet, though its chemical shift can be variable and it may undergo deuterium (B1214612) exchange.

Based on data from analogous structures like 4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, the ethyl protons are expected in the upfield region. tsijournals.com The chemical shifts are influenced by the electronic environment of the triazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₂-CH₃ | ~1.2-1.4 | Triplet | ~7.0 |

| C-CH₃ | ~2.2-2.5 | Singlet | N/A |

| N-CH₂-CH₃ | ~3.8-4.3 | Quartet | ~7.0 |

| SH | ~13.0-14.0 | Singlet (broad) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The carbons of the ethyl and methyl substituents would appear in the upfield region, while the two carbons of the triazole ring (C3 and C5) would be found further downfield. The C3 carbon, being attached to the sulfur atom (in its thione tautomeric form), is expected to be the most deshielded of the ring carbons.

Analysis of related structures, such as 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, helps in predicting the chemical shifts for the triazole ring carbons. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-CH₂-C H₃ | ~14-16 |

| C-C H₃ | ~10-12 |

| N-C H₂-CH₃ | ~38-42 |

| C5 | ~145-150 |

| C3 | ~165-170 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions would include N-H stretching (indicative of the thione tautomer, which is often favored in the solid state), C-H stretching from the alkyl groups, C=N stretching of the triazole ring, and vibrations associated with the C=S (thione) group. The presence of a broad band in the 3100-3400 cm⁻¹ region can often be attributed to N-H stretching, while a weaker S-H stretch might appear around 2550-2600 cm⁻¹ if the thiol tautomer is present. tsijournals.commdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H | ~3100-3300 | Stretching (Thione form) |

| C-H | ~2900-3000 | Alkyl Stretching |

| S-H | ~2550-2600 | Stretching (Thiol form, weak) |

| C=N | ~1600-1650 | Triazole Ring Stretching |

| N-C=S | ~1250-1350 | Amide II/Thioamide Bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation patterns. For this compound (C₅H₉N₃S), the expected molecular weight is approximately 143.21 g/mol . chemscene.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the loss of the ethyl group, the methyl group, or other small neutral molecules. Common fragmentation pathways for related triazoles can provide a basis for predicting the major fragment ions.

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Three-Dimensional Molecular Architecture

Computational methods, such as Density Functional Theory (DFT), are often employed to optimize the molecular geometry of such compounds and correlate theoretical findings with experimental data. researchgate.netresearchgate.net These studies help in understanding the electronic distribution and the preferred spatial orientation of the substituent groups attached to the triazole core.

Below is a data table summarizing the crystallographic data for the analogue, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione. researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 21.802(4) |

| b (Å) | 8.821(2) |

| c (Å) | 12.676(4) |

| Volume (ų) | 2437.8 |

| Z | 8 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Solid State

The solid-state packing of this compound and its analogues is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. researchgate.netacs.org The presence of both hydrogen bond donors (N-H groups) and acceptors (N and S atoms) in the molecular structure facilitates the formation of robust hydrogen bonding networks. researchgate.net

In the crystal structure of the analogue, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione , intermolecular hydrogen bonds of the N-H···S type are observed. researchgate.net These interactions link the molecules into chains or more complex three-dimensional arrays. The geometry of these hydrogen bonds, including the donor-acceptor distance and the angle, is critical in determining the stability of the crystal lattice.

The table below details the hydrogen bond geometry for the analogue, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione. researchgate.net

| Donor-H···Acceptor | d(D···A) (Å) | ∠(D-H···A) (°) |

| N-H···S | 3.312 | 175 |

| C-H···S | 3.714(4) | - |

Computational Chemistry and Theoretical Investigations of 4 Ethyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a favorable balance between accuracy and computational cost. It is widely employed to study the electronic structure of 1,2,4-triazole (B32235) derivatives. DFT methods calculate the electron density of a molecule to determine its energy and other properties, providing a detailed understanding of its behavior at a molecular level. A common functional and basis set combination for such studies is B3LYP/6-311++G(d,p).

The first step in most computational studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 1,2,4-triazole derivatives, this involves calculating the bond lengths, bond angles, and dihedral angles that define the molecular geometry. Studies on related compounds, such as 3,5-diamino-1,2,4-triazole, have utilized DFT to obtain optimized structures, ensuring that the calculated geometries correspond to a true energy minimum on the potential energy surface by performing vibrational frequency calculations and confirming the absence of imaginary frequencies. dergipark.org.tr This foundational analysis is crucial, as all other computed properties are dependent on the accuracy of the optimized molecular structure.

DFT calculations can predict the vibrational spectra (infrared and Raman) of a molecule. These theoretical spectra are often compared with experimental data to validate the accuracy of the calculated geometry. For instance, in studies of 3,5-diamino-1,2,4-triazole, calculated vibrational frequencies were matched with experimental FT-IR spectra. dergipark.org.tr This correlational approach allows for the precise assignment of spectral bands to specific molecular motions, such as the stretching and bending of C-N, N-N, N-H, and C=S (or S-H) bonds within the triazole ring and its functional groups. Such analysis confirms the molecular structure and provides insight into its bonding characteristics.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

In many 1,2,4-triazole derivatives, the HOMO is often distributed over the sulfur atom and the triazole ring, while the LUMO may be located on the triazole ring and adjacent substituents. mdpi.com This distribution is crucial for understanding their interaction with biological targets.

Table 1: Frontier Molecular Orbital Energies for Analogous 1,2,4-Triazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide | -7.128 | -1.491 | 5.637 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | -6.973 | -1.358 | 5.615 |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide | -7.144 | -2.526 | 4.618 |

Data sourced from a study using M06/6-311G(d,p) functional. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com In MEP maps, red areas signify negative potential (electron-rich), often found around heteroatoms like nitrogen and oxygen, which are prone to electrophilic attack. Blue areas indicate positive potential (electron-poor), typically around hydrogen atoms, which are susceptible to nucleophilic attack. irjweb.com For 1,2,4-triazole-3-thiol derivatives, MEP analysis typically reveals negative potential concentrated around the nitrogen atoms of the triazole ring and the sulfur atom, highlighting these as key sites for interaction. irjweb.comresearchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These global reactivity descriptors provide a deeper understanding of a compound's chemical behavior.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.

Chemical Potential (Pi): The escaping tendency of electrons from an equilibrium system. It is calculated as Pi = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = Pi² / (2η).

Nucleophilicity Index (Nu): A measure of the electron-donating capability of a molecule.

Table 2: Representative Quantum Chemical Descriptors for a 1,2,4-Triazole Derivative

| Descriptor | Value |

|---|---|

| Dipole Moment (Debye) | 5.35 |

| Electronegativity (χ) | 4.318 eV |

| Chemical Hardness (η) | 2.809 eV |

| Chemical Softness (S) | 0.356 eV⁻¹ |

| Electrophilicity Index (ω) | 3.321 eV |

Values are illustrative and based on typical findings for related structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For 1,2,4-triazole derivatives, which are known for a wide range of biological activities, docking studies have been performed against various biological targets. nih.govprolekare.cz For example, derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been docked against cyclooxygenase enzymes (COX-1 and COX-2) to explore their potential anti-inflammatory activity. prolekare.cz

The simulation calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger, more favorable binding. The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rational basis for the molecule's biological activity. nih.gov

Table 3: Example Molecular Docking Results for 1,2,4-Triazole Derivatives

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 1,2,4-Triazole-1,2,3-triazole conjugates | Cyclin-Dependent Kinase 2 (CDK2) | -7.5 to -9.0 | Hydrogen bonds, hydrophobic interactions |

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Cyclooxygenase-1 (COX-1) | -8.5 to -10.2 | Hydrophobic interactions with active site residues |

| 1,2,4-triazole-based acetamides | c-kit tyrosine kinase | -176.749 (arbitrary units) | Hydrogen bonds with key amino acids |

Data compiled from various studies and presented for illustrative purposes. nih.govprolekare.czacs.org

Computational Investigations of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol Remain Elusive

Despite a comprehensive search of scientific literature and databases, specific computational chemistry and theoretical studies detailing the biomolecular interactions of the chemical compound this compound are not publicly available. Therefore, a detailed analysis of its binding modes and the energetic profiles of its intermolecular interactions, as requested, cannot be provided at this time.

Computational chemistry is a powerful tool in modern drug discovery and materials science, enabling researchers to predict how a molecule might behave and interact with biological targets before synthesizing it in a lab. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations are routinely used to investigate the binding affinities and interaction energies of novel compounds with proteins and other biomolecules.

For the vast family of 1,2,4-triazole derivatives, numerous computational studies have been published, highlighting their potential as inhibitors for a wide range of enzymes and receptors. These studies often detail specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of these molecules to their targets, providing crucial insights for the development of new therapeutic agents.

While the specific compound, this compound, is mentioned in patent literature as a potential modulator of aquaporins—a class of proteins that form channels for water transport across cell membranes—this documentation does not include the in-depth computational analysis required to detail its binding mechanisms. Without dedicated research focusing on the molecular modeling of this particular compound, any discussion on the prediction of its binding modes or the energetic analysis of its intermolecular interactions would be purely speculative and would not meet the standards of scientific accuracy.

Researchers seeking to understand the potential of this compound would need to conduct novel computational studies. Such research would likely involve:

Homology modeling to create a three-dimensional structure of its potential biomolecular target if one is not experimentally available.

Molecular docking simulations to predict the most likely binding poses of the compound within the active site of the target protein.

Molecular dynamics simulations to observe the stability of the predicted binding pose over time and to understand the dynamic nature of the intermolecular interactions.

Binding free energy calculations (such as MM/PBSA or MM/GBSA) to provide a quantitative estimate of the binding affinity.

Until such studies are performed and published, the specific computational and theoretical investigations into this compound remain an open area for future research.

Coordination Chemistry of 4 Ethyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol As a Ligand

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes involving 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol is typically achieved through straightforward and efficient methods. These methods generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The resulting complexes often precipitate from the reaction mixture and can be isolated through filtration.

Complexes of this compound with a variety of divalent and trivalent metal ions have been reported in the literature. The synthesis of these complexes generally follows a common procedure wherein an alcoholic solution of the respective metal salt is added to a solution of the ligand. For instance, the preparation of Ni(II), Cu(II), Zn(II), and Cd(II) complexes often involves the use of their acetate (B1210297) or chloride salts. researchgate.net Similarly, Sn(II) complexes can be synthesized from tin(II) chloride. researchgate.net

The reaction is typically carried out in a 1:2 metal-to-ligand molar ratio, suggesting the coordination of two ligand molecules to each metal center. researchgate.net The mixture is usually refluxed for a period of one to three hours to ensure the completion of the reaction. researchgate.net Upon cooling, the crystalline products precipitate out of the solution and can be collected by filtration, washed with a suitable solvent like hot methanol (B129727) or ethanol (B145695), and dried. researchgate.net

While specific examples for this compound are not extensively documented, the synthesis of complexes with analogous ligands such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol provides a reliable model for these reactions. researchgate.net For example, the synthesis of a Pd(II) complex with 4-methyl-4H-1,2,4-triazole-3-thiol has been achieved, indicating the feasibility of complexation with platinum group metals. inorgchemres.org

The stoichiometry of the resulting complexes is largely influenced by the molar ratio of the reactants. A 1:2 metal-to-ligand ratio is commonly employed, leading to the formation of complexes with the general formula [M(L)₂], where M is a divalent metal ion and L is the deprotonated form of the triazole ligand. researchgate.net However, other stoichiometries, such as 1:1, have also been observed, particularly in the formation of Schiff base complexes derived from triazoles. ekb.eg

Yield optimization is a crucial aspect of the synthetic process. Factors that can influence the yield include the choice of solvent, reaction temperature, and reaction time. Alcoholic solvents such as ethanol and methanol are frequently used due to their ability to dissolve both the ligand and the metal salts. researchgate.net Refluxing the reaction mixture generally leads to higher yields by promoting the completion of the complexation reaction. researchgate.net The purity of the reactants and the careful control of the reaction conditions are also essential for obtaining high yields of the desired products.

Structural and Electronic Characterization of Metal Complexes

A comprehensive understanding of the structural and electronic properties of the metal complexes of this compound is achieved through a combination of spectroscopic and analytical techniques. These methods provide valuable insights into the coordination mode of the ligand, the geometry of the metal center, and the nature of the metal-ligand bonding.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for elucidating the coordination mode of the triazole ligand. The FT-IR spectrum of the free ligand exhibits characteristic bands corresponding to the ν(N-H), ν(C=N), and ν(C=S) vibrations. Upon complexation, significant shifts in these vibrational frequencies are observed. The disappearance of the ν(S-H) band in the spectra of the complexes is a clear indication of the deprotonation of the thiol group and its coordination to the metal ion. nih.gov Furthermore, the shift in the ν(C=N) band suggests the involvement of the triazole ring nitrogen in coordination. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the electronic transitions. The UV-Vis spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands are characteristic of the specific metal ion and its coordination environment. For instance, the electronic spectra can help distinguish between tetrahedral and square planar geometries for Cu(II) complexes. nih.gov

¹H/¹³C NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is instrumental in confirming the structure of the ligand and its complexes in solution. In the ¹H NMR spectrum of the free ligand, signals corresponding to the ethyl and methyl protons, as well as the N-H and S-H protons, are observed. Upon complexation, the disappearance of the S-H proton signal confirms the deprotonation of the thiol group. ginekologiaipoloznictwo.com Shifts in the chemical shifts of the protons adjacent to the coordination sites provide further evidence of metal-ligand bond formation. nih.gov Similarly, ¹³C NMR spectroscopy can be used to monitor changes in the electronic environment of the carbon atoms in the triazole ring upon coordination. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), electron spin resonance (ESR) spectroscopy provides valuable information about the electronic structure and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the ESR spectrum can be used to determine the geometry of the complex and the degree of covalency in the metal-ligand bonds. researchgate.net

Magnetic susceptibility measurements are employed to determine the magnetic moment of the metal complexes, which in turn provides information about the number of unpaired electrons and the spin state of the metal ion. This data is crucial for inferring the geometry of the complexes. For example, magnetic moment values can help differentiate between high-spin and low-spin octahedral complexes or between square planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II) complexes. nih.gov

Cyclic voltammetry is a useful technique for investigating the redox properties of the metal complexes. It can provide information about the stability of different oxidation states of the metal ion and the reversibility of the redox processes. The cyclic voltammograms of the complexes can reveal oxidation and reduction peaks corresponding to metal-centered or ligand-centered redox events. For instance, the electrochemical behavior of a Cu(II) complex of a triazole derivative has been shown to involve a reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.net The electrochemical study of related triazole-thiol compounds has shown irreversible oxidation peaks, which are attributed to a dimerization process involving the formation of a disulfide derivative. researchgate.net

Proposed Geometries and Coordination Numbers

The coordination chemistry of this compound with various metal ions is anticipated to result in complexes with diverse geometries and coordination numbers. This diversity is influenced by factors such as the nature of the metal ion, the metal-to-ligand ratio, the presence of counter-ions or solvent molecules, and the steric and electronic properties of the ligand itself. While crystallographic data for complexes of this specific ligand are not extensively documented, inferences can be drawn from studies on structurally similar 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligands.

Commonly observed geometries for transition metal complexes with related triazole-thiol ligands include octahedral, tetrahedral, and square planar arrangements.

Octahedral Geometry: A coordination number of six is frequently achieved, leading to an octahedral geometry around the central metal ion. This can be accomplished through the coordination of two tridentate or three bidentate this compound ligands. Alternatively, a combination of this ligand with other co-ligands, such as water, ammonia, or halide ions, can also satisfy the six coordination sites. For instance, Ni(II) complexes with related triazole ligands have been reported to exhibit distorted octahedral environments. nih.gov

Tetrahedral Geometry: A coordination number of four can result in a tetrahedral geometry, particularly with metal ions that favor this arrangement, such as Zn(II), Cd(II), and sometimes Co(II). In such cases, two bidentate this compound ligands would coordinate to the metal center. Studies on analogous ligands, like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, have suggested tetrahedral geometries for their complexes with several transition metals. nih.govresearchgate.net

Square Planar Geometry: Also associated with a coordination number of four, the square planar geometry is commonly observed for d⁸ metal ions like Ni(II), Pd(II), and Pt(II), and is also known for Cu(II) complexes. Research on the coordination complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has proposed a square planar structure for its Cu(II) complex. nih.govresearchgate.net

The proposed geometries and coordination numbers for metal complexes of this compound, based on analogous compounds, are summarized in the interactive table below.

| Metal Ion | Proposed Geometry | Proposed Coordination Number | Supporting Evidence from Analogous Ligands |

| Ni(II) | Octahedral, Square Planar | 6, 4 | Distorted octahedral geometries have been observed for Ni(II) with other triazole ligands. nih.gov Square planar is also a common geometry for Ni(II). |

| Cu(II) | Square Planar, Octahedral | 4, 6 | Square planar geometry has been suggested for Cu(II) complexes with similar triazole-thiol ligands. nih.govresearchgate.net Octahedral is also possible. |

| Zn(II) | Tetrahedral | 4 | Tetrahedral geometry is common for Zn(II) and has been proposed for complexes with related ligands. nih.govresearchgate.net |

| Cd(II) | Tetrahedral | 4 | Similar to Zn(II), tetrahedral coordination is expected and has been suggested for related triazole-thiol complexes. nih.govresearchgate.net |

| Pd(II) | Square Planar | 4 | Square planar is the predominant geometry for Pd(II) complexes. |

| Pt(II) | Square Planar | 4 | Square planar is the characteristic geometry for Pt(II) complexes. |

Theoretical Studies on Coordination Modes and Stability of Complexes

Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide valuable insights into the coordination behavior of ligands and the stability of their metal complexes. While specific DFT studies on this compound are limited, research on related 1,2,4-triazole-3-thione derivatives can elucidate the probable coordination modes and factors influencing complex stability. uzhnu.edu.uaresearchgate.net

Theoretical calculations can predict the most stable tautomeric form of the ligand in different environments and identify the preferred sites for metal coordination. For this compound, which can exist in thione and thiol tautomeric forms, DFT studies on analogous systems suggest that the thione form is generally more stable in the free ligand. However, upon coordination, deprotonation of the thiol group is common, leading to a stronger metal-sulfur bond.

The primary coordination modes predicted by theoretical studies for similar triazole-thiol ligands involve:

N,S-Bidentate Chelation: Coordination through the sulfur atom of the deprotonated thiol group and a nitrogen atom from the triazole ring (typically N2 or N4) to form a stable five- or four-membered chelate ring.

Bridging Coordination: The ligand can act as a bridge between two metal centers, utilizing either the sulfur and a nitrogen atom, or two different nitrogen atoms of the triazole ring.

DFT calculations can also be employed to determine the electronic properties of the ligand and its complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the complex. A larger HOMO-LUMO gap generally corresponds to higher stability.

Furthermore, theoretical models can be used to compare the relative stabilities of different coordination geometries (e.g., octahedral vs. tetrahedral). These calculations take into account factors like ligand field stabilization energy, steric hindrance between ligands, and the electronic configuration of the metal ion. For instance, such studies can help predict whether a particular metal-ligand combination will favor a high-spin or low-spin configuration in an octahedral field.

Applications in Materials Science: Corrosion Inhibition Studies

Mechanisms of Corrosion Inhibition on Metal Surfaces

The primary mechanism by which triazole derivatives, including 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol, protect metal surfaces is through adsorption, leading to the formation of a protective barrier. This process is governed by several factors, including the electronic structure of the inhibitor molecule and the nature of the metal surface.

The adsorption of inhibitor molecules onto a metal surface can be described by various adsorption isotherms, which provide insights into the interaction between the inhibitor and the metal. The Langmuir adsorption isotherm is frequently employed to model the adsorption behavior of triazole derivatives. This model assumes the formation of a monolayer of the inhibitor on the metal surface.

For instance, studies on analogous compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) have shown that their adsorption on low-carbon steel surfaces in acidic media conforms to the Langmuir isotherm researchgate.netnih.gov. This suggests that the inhibitor molecules form a uniform layer, with the degree of surface coverage (θ) increasing with the inhibitor concentration. The adherence to the Langmuir model implies a strong, specific interaction between the inhibitor and the metal surface.

Table 1: Adsorption Parameters for a Related Triazole Derivative (ATFS) on Low-Carbon Steel

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Isotherm Model | Langmuir | researchgate.netnih.gov |

Note: This data is for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), a compound structurally related to this compound.

Upon adsorption, molecules of this compound are expected to form a thin, protective film at the interface between the metal and the corrosive solution. This film acts as a physical barrier, isolating the metal from the aggressive species in the environment. Research on other triazole derivatives has demonstrated the formation of such protective layers mdpi.com.

The effectiveness of this film is dependent on its completeness, thickness, and adherence to the metal surface. Studies on 3-substituted 1,2,4-triazoles have shown the formation of polymolecular protective layers up to 4 nm thick on steel surfaces mdpi.com. The initial layer is often chemisorbed, forming strong chemical bonds with the metal, while subsequent layers are held by physical interactions mdpi.com. This composite structure contributes to a highly effective barrier against corrosion.

The corrosion inhibiting properties of this compound are significantly enhanced by the presence of nitrogen (N) and sulfur (S) heteroatoms in its molecular structure. These atoms possess lone pairs of electrons, which can be readily donated to the vacant d-orbitals of metal atoms, leading to the formation of coordinate covalent bonds. This process, known as chemisorption, results in strong adhesion of the inhibitor molecules to the metal surface.

The triazole ring itself, with its multiple nitrogen atoms, provides several active centers for adsorption. The exocyclic thiol group (-SH) is also a crucial contributor to the adsorption process. The sulfur atom can form strong bonds with metal surfaces, further anchoring the inhibitor molecule and enhancing the stability of the protective film. Theoretical studies on related triazole derivatives have confirmed that the heteroatoms are the primary sites for interaction with the metal surface.

Electrochemical Assessment of Inhibition Efficacy

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors. They provide quantitative data on the reduction of corrosion rates and offer insights into the inhibition mechanism.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of the protective film formed by the inhibitor. The data is often presented as Nyquist plots, where the diameter of the semicircle is related to the charge transfer resistance (Rct). A larger Rct value indicates a more effective inhibitor, as it signifies greater resistance to the flow of charge, and thus, a lower corrosion rate.

In studies of related triazole derivatives like 5-[(4-chlorophenoxy) methyl]-4H-1,2,4-triazole-3-thiol (CMTT), an increase in the inhibitor concentration leads to a significant increase in the Rct value, confirming the formation of a protective layer that impedes the corrosion process researchgate.net. The capacitance of the double layer (Cdl) typically decreases with the addition of the inhibitor, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further supporting the adsorption of the inhibitor molecules on the metal surface.

Table 2: EIS Parameters for a Related Triazole Derivative (CMTT) on 6061 Al Alloy in 0.05 M HCl

| Inhibitor Conc. (ppm) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 0 | 150 | 120 | - | researchgate.net |

| 25 | 450 | 80 | 66.7 | researchgate.net |

| 50 | 800 | 60 | 81.3 | researchgate.net |

Note: This data is for 5-[(4-chlorophenoxy) methyl]-4H-1,2,4-triazole-3-thiol (CMTT) and is illustrative of the expected behavior of this compound.

Potentiodynamic polarization studies are conducted to determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The results are presented as Tafel plots. A shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr) in the presence of the inhibitor indicate its effectiveness.

For many triazole derivatives, including analogs of this compound, they are classified as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions. The Tafel plots for compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) show a decrease in both anodic and cathodic current densities upon addition of the inhibitor, confirming this mixed-type behavior researchgate.netnih.gov. The inhibition efficiency can be calculated from the icorr values.

Table 3: Potentiodynamic Polarization Parameters for a Related Triazole Derivative (ATFS) on Low-Carbon Steel in 0.5 M HCl

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA cm⁻²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 0 | -480 | 1250 | - | researchgate.netnih.gov |

| 50 | -470 | 595 | 52.4 | researchgate.netnih.gov |

| 100 | -465 | 350 | 72.0 | researchgate.netnih.gov |

Note: This data is for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) and provides an expected trend for this compound.

Surface Analysis Techniques for Inhibitor Film Characterization

To understand the protective nature of an inhibitor film, various surface-sensitive techniques are employed. These methods provide insights into the morphology, composition, and thickness of the adsorbed layer.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of a surface at the nanoscale. In corrosion studies, AFM is used to visualize the metal surface before and after the application of an inhibitor and exposure to a corrosive environment. A smoother surface with reduced pitting or degradation in the presence of the inhibitor indicates effective protection.

No specific AFM studies on the protective film formed by this compound have been reported in the available literature.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a surface analytical technique that uses a pulsed primary ion beam to desorb and ionize species from a surface. By analyzing the mass-to-charge ratio of these secondary ions, ToF-SIMS can provide detailed elemental and molecular information about the surface composition. This technique is particularly useful for confirming the presence of the inhibitor molecules on the metal surface and identifying the nature of the inhibitor-metal bond.

There are no available ToF-SIMS data specifically characterizing the adsorption of this compound on any metal surface.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a technique used to obtain infrared spectra of the surface of a material. In the context of corrosion inhibition, ATR-FTIR can identify the functional groups of the inhibitor molecule that are involved in the adsorption process by observing shifts in their characteristic vibrational frequencies upon interaction with the metal surface.

Specific ATR-FTIR studies detailing the interaction of this compound with metal surfaces are not documented in the reviewed literature.

Correlation of Quantum Chemical Parameters with Corrosion Inhibition Performance

Quantum chemical calculations, often based on Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. These calculations can predict the sites of interaction on the molecule and provide insights into the mechanism of adsorption.

Several key parameters are typically calculated and correlated with inhibition performance:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the inhibitor molecule, which often correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the metal surface.

Mulliken Charges: The distribution of electronic charges on the atoms of the molecule can help identify the active centers responsible for adsorption.

A detailed theoretical study calculating the quantum chemical parameters for this compound and correlating them with experimental corrosion inhibition data has not been found in the scientific literature.

In Vitro Biological Activities of 4 Ethyl 5 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Anticancer (Cytotoxic) Activity Research

Investigation of Cytotoxicity Mechanisms

The mechanisms through which 1,2,4-triazole-3-thiol derivatives exert cytotoxic effects have been investigated, with a particular focus on their impact on cancer cell processes such as migration.

Modulation of Cell Migration: Research has shown that certain hydrazone-bearing 1,2,4-triazole-3-thiol derivatives can significantly inhibit cancer cell migration. In a study involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, specific compounds were identified as potent inhibitors of cell migration. mdpi.comnih.gov For instance, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was noted for its ability to inhibit the migration of all tested cancer cell lines and was characterized as being relatively more selective towards cancer cells. mdpi.comnih.gov This suggests a potential mechanism of action that involves interference with the cellular machinery responsible for metastasis.

Exploration of Other Pharmacological Properties

Beyond direct cytotoxicity, derivatives of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol have been explored for a variety of other pharmacological activities in vitro, demonstrating a broad therapeutic potential.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of 1,2,4-triazole (B32235) derivatives has been linked to their ability to inhibit key pro-inflammatory enzymes.

Inhibition of Pro-inflammatory Markers: Studies have identified derivatives of 1,2,4-triazole as significant inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and evaluated for their 15-LOX inhibitory activities, with several compounds demonstrating potent inhibition. nih.gov For example, compound 7k from this series showed an IC50 value of 17.43 ± 0.38 µM. nih.gov Additionally, in silico studies on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol suggest they may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are central to the prostaglandin (B15479496) biosynthesis pathway. globalresearchonline.net

In Vitro Antiviral Potential

The 1,2,4-triazole scaffold is a key component in several antiviral compounds, and research continues to explore its potential against various viral targets, including the main protease of SARS-CoV-2.

SARS-CoV-2 Main Protease Inhibition: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. researchgate.netmdpi.com Computational docking analyses have been performed on various novel 1,2,3-triazole hybrids, which share a common azole core with 1,2,4-triazoles, to investigate their potential as inhibitors of the SARS-CoV-2 Mpro (PDB ID: 6LU7). mdpi.comresearchgate.net These in silico studies revealed that the derivatives could fit into the active site of the protease, with bond affinity scores ranging from -6.0 to -8.8 kcal/mol, suggesting they could inhibit the enzyme's activity. mdpi.comresearchgate.net Furthermore, various heterocyclic compounds, including those with a triazole nucleus, have been investigated as potential inhibitors. researchgate.netscirp.org For example, some N-(substituted-thiazol-2-yl)cinnamamide analogs showed inhibitory activity against the SARS-CoV-2 3CL protease, with IC50 values in the micromolar range. scirp.org

Enzyme Inhibition Studies

Derivatives of 1,2,4-triazole-3-thiol have been shown to inhibit a variety of enzymes, highlighting their potential to modulate different biological pathways.

Carbonic Anhydrase Inhibition: Several studies have focused on the synthesis of 1,2,4-triazole-3-thione derivatives as inhibitors of carbonic anhydrase (CA) isozymes. connectjournals.com These enzymes are involved in numerous physiological processes, and their over-expression is linked to certain types of cancer. connectjournals.com A series of heterocyclic mercaptans, including 1,2,4-triazole-thiols, were evaluated for their inhibition of human CA isozymes I, II, and the tumor-associated IX. uobaghdad.edu.iq While generally less potent than corresponding sulfonamides, these thiol derivatives demonstrated inhibitory activity, with KI values in the micromolar to nanomolar range against the different isozymes. uobaghdad.edu.iq

15-Lipoxygenase Inhibition: As mentioned in the anti-inflammatory section, 1,2,4-triazole derivatives are effective inhibitors of 15-lipoxygenase (15-LOX). A series of N-alkyl/aralkyl/aryl derivatives of 2-(4-ethyl-5-(1-phenylcarbamoyl)piperidine-4H-1,2,4-triazol-3-ylthio)acetamide were synthesized and showed promising 15-LOX inhibitory potential. nih.gov The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring are crucial for determining the inhibitory activity. nih.gov

The following table summarizes the 15-LOX inhibitory activity of selected 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives. nih.gov

| Compound | IC50 (µM) |

| 7k | 17.43 ± 0.38 |

| 7o | 19.35 ± 0.71 |

| 7m | 23.59 ± 0.68 |

| 7b | 26.35 ± 0.62 |

| 7i | 27.53 ± 0.82 |

Anticonvulsant Activity in In Vitro Models

The 1,2,4-triazole nucleus is a key feature in compounds investigated for antiepileptic potential. A variety of 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives have been synthesized and screened for their anticonvulsant properties. While many studies rely on in vivo models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these are often complemented by in vitro mechanistic studies. For example, a radioligand binding assay was used to investigate whether the anticonvulsant activity of certain 4-alkyl-1,2,4-triazole-3-thiones resulted from interactions with the GABAA receptor complex. In another study, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was evaluated, and the most promising compound was found to significantly increase the γ-aminobutyric acid (GABA) content in the mouse brain in an ELISA test, suggesting a mechanism involving the GABAergic system.

The table below shows the anticonvulsant activity of a selected promising triazol-3-one derivative.

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

| 4g | 23.7 | 18.9 |

Antiprotozoal Activity in In Vitro Models

Derivatives of the triazole scaffold have been evaluated for their efficacy against various protozoan parasites.

Antileishmanial Activity: Novel 6-thiopurine derivatives containing a 1,2,3-triazole ring were synthesized and tested for their in vitro antileishmanial activity. One compound, in particular, showed activity against three different species of Leishmania. globalresearchonline.net

Antitrypanosomal Activity: In the search for new treatments for Chagas disease, 1,2,3-triazole analogues were evaluated for their efficacy against Trypanosoma cruzi. Several derivatives showed potent activity against both the trypomastigote and intracellular amastigote forms of the parasite, with IC50 values significantly lower than the reference drug benznidazole. mdpi.comnih.gov For instance, derivative 1d had an IC50 of 0.21 µM against trypomastigotes, compared to 22.79 µM for benznidazole. nih.gov

Antimalarial Activity: The antimalarial potential of triazole derivatives has also been investigated. A series of 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives were tested in vitro against the chloroquine-resistant W2 strain of Plasmodium falciparum. One compound demonstrated an IC50 value in the submicromolar range (0.8 µM), indicating significant antimalarial potential.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of chemical compounds is intrinsically linked to their molecular structure. In the realm of medicinal chemistry, Structure-Activity Relationship (SAR) studies are pivotal in elucidating the impact of specific structural modifications on a compound's biological activity. For the scaffold this compound and its derivatives, SAR studies have provided valuable insights into the key structural features that govern their antimicrobial and cytotoxic potencies. These studies typically involve the systematic variation of substituents at different positions of the triazole ring and the evaluation of the resulting analogues in in vitro biological assays.

The antimicrobial activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole core and any associated appended rings. Research has demonstrated that modifications at the N-4 and C-5 positions of the 1,2,4-triazole ring can modulate the spectrum and potency of antimicrobial action.

Generally, the introduction of bulky and lipophilic groups at the N-4 position of the triazole ring tends to enhance antibacterial activity. This is often attributed to improved membrane permeability, allowing the compounds to reach their intracellular targets more effectively. For instance, derivatives with larger alkyl or aryl groups at this position have shown increased efficacy.

At the C-5 position, the introduction of an aromatic ring is a common strategy. The electronic properties of substituents on this phenyl ring play a crucial role in determining antimicrobial potency. The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro) or a nitro group, on the phenyl ring has been observed to enhance antibacterial and antifungal activities. This is likely due to the alteration of the molecule's electronic distribution, which may facilitate binding to microbial targets. Conversely, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can also lead to significant activity, suggesting a complex interplay of electronic and steric factors. connectjournals.com

For example, a study on a series of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols revealed that a hydroxyl substituent on the benzylidene ring resulted in the most potent activity against Gram-positive bacteria. connectjournals.com In another study, derivatives of 1-(phenyl)-3-(2H- connectjournals.comnih.govmdpi.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione showed that the nature of the substituent on the phenyl ring influenced the antibacterial and antifungal properties, with the order of activity being 4-H > 4-Cl > 4-Br. mdpi.com

The following interactive table summarizes the impact of various substituents on the antimicrobial efficacy of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives against selected microorganisms.

| Derivative Class | Substituent at N-4 | Substituent at C-5 | Microorganism | Observed Activity |

| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | Amino | Phenyl with 4-trichloromethyl | E. coli, B. subtilis | High antibacterial activity |

| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | Amino | Phenyl with 4-chloro | E. coli, B. subtilis | Good antibacterial activity |

| 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | Amino | Phenyl with 4-bromo | E. coli, B. subtilis | Good antibacterial activity |

| 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Benzylideneamino with 4-OH | Pyridin-4-yl | S. aureus, B. subtilis | Most active against Gram-positive bacteria |

| 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Benzylideneamino with 4-Br | Pyridin-4-yl | C. albicans, A. niger | Better antifungal activity |

The cytotoxic potential of this compound derivatives is also highly dependent on their structural features. Modifications that enhance the molecule's ability to interact with cancer-related biological targets can lead to increased cytotoxic potency.

The introduction of additional heterocyclic rings or functional moieties, such as hydrazones, to the core triazole structure has been a successful strategy in developing derivatives with significant cytotoxic activity. For instance, a series of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety showed notable cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. nih.gov In this series, compounds with an N'-(2-oxoindolin-3-ylidene) or N'-(2-hydroxy-5-nitrobenzylidene) group were identified as highly active. nih.gov

The nature of the substituent at the N-4 position of the triazole ring also plays a critical role. Studies on 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have shown that the presence of a phenyl group at this position is a key feature for activity. Further modifications to this phenyl group or to the group at the C-5 position can fine-tune the cytotoxic profile.

The interactive table below provides a summary of the influence of structural modifications on the cytotoxic potency of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines.

| Derivative Class | Key Structural Modification | Cancer Cell Line | Observed Cytotoxic Potency (IC50/GI50) |

| 1,3,4-substituted-thiadiazole derivatives | 4-substituted-thiazol-2-chloroacetamides clubbed with 5-amino-1,3,4-thiadiazole-2-thiol | MCF-7, A549, HepG-2 | Compound 8d showed potent activities with GI50 values of 2.98, 2.85 and 2.53 μM respectively. |

| 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety | N'-(2-oxoindolin-3-ylidene)acetohydrazide | Melanoma (IGR39) | Identified as most active in 3D cell cultures. |

| 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety | N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide | Melanoma (IGR39) | Identified as most active in 3D cell cultures. |

| 1,2,4-triazole derivatives with phthalimide (B116566) | Two phthalimide moieties attached to a thiadiazole nucleus | HeLa | IC50 value of 29 μM. |

| Thiazole – 1,2,3-triazole hybrids | 1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole | Human glioblastoma (U87) | Compounds 5f and 5h had potent activity with IC50 values of 4.72±3.92 µM, and 3.20±0.32 µM. |

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Derivatized Compounds for Enhanced Bioactivity

Future research should focus on the synthesis of novel derivatives of 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol to explore and enhance its potential biological activities. The core structure presents several sites for chemical modification, including the thiol group, the triazole ring, and the ethyl and methyl substituents.

Table 1: Potential Derivatization Strategies and Their Expected Impact on Bioactivity

| Modification Site | Potential Reagents | Target Bioactivity Enhancement |

| Thiol Group (S-alkylation) | Alkyl halides, Aryl halides | Increased lipophilicity, potentially leading to improved cell membrane permeability and enhanced antimicrobial or anticancer activity. |

| Triazole Ring (N-alkylation) | Alkyl halides | Altered electronic properties and steric hindrance, which could modulate binding affinity to biological targets. |

| Ethyl Group (Functionalization) | Oxidizing agents, Halogenating agents | Introduction of new functional groups for further conjugation or to act as pharmacophores. |